

# The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers

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#### **Abstract**

Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPy), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical, non-redundant role in a multitude of cellular processes.[1][2] Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity, stability, and subcellular localization.[3] USP8 is a multidomain protein that is a central regulator of endosomal sorting and membrane trafficking, influencing the fate of numerous transmembrane receptors.[4][5][6] Consequently, USP8 is deeply implicated in the regulation of vital signaling pathways that govern cell proliferation, migration, and immune responses.[7][8] Dysregulation of USP8 activity is linked to a range of pathologies, including cancer, neurodegenerative diseases, and Cushing's disease, making it an attractive target for therapeutic intervention.[1][3][7] This guide provides an in-depth examination of the core biological functions of USP8, its role in disease, and the methodologies used to study its activity, offering a comprehensive resource for professionals in life sciences and drug discovery.

# Core Function: A Master Regulator of Endosomal Sorting and Trafficking





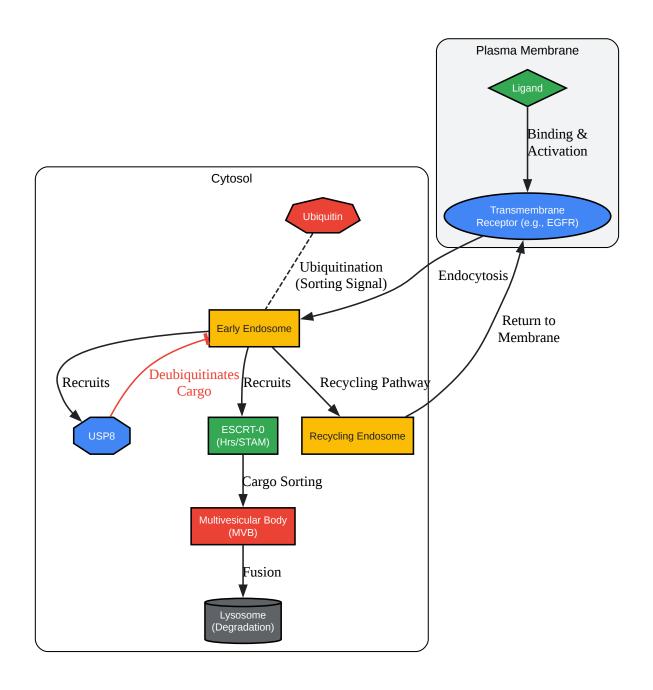


USP8's most well-characterized role is in the regulation of endosomal sorting, a process critical for determining the fate of internalized transmembrane proteins.[6][9] After endocytosis, ubiquitinated cargo proteins are delivered to early endosomes. Here, they are sorted for either recycling back to the plasma membrane or for degradation via the lysosomal pathway, a process mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[4][10]

USP8 is recruited to the endosomal membrane where it interacts with components of the ESCRT-0 complex, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[8][10][11] By deubiquitinating cargo proteins, USP8 prevents their recognition by ESCRT components, thereby diverting them from the lysosomal degradation pathway and promoting their recycling.[10][11] Depletion or inhibition of USP8 leads to the hyperubiquitination of its substrates, accelerating their turnover and causing profound effects on endosomal morphology, including the accumulation of enlarged endosomes.[4][10][11]

Furthermore, USP8 is crucial for the spatiotemporal transition of Rab5 to Rab7, a key step in early-to-late endosome maturation.[4] USP8's recruitment to Rab5-positive endosomes helps dissociate the Rab5 GEF (Rabex5) and promotes the recruitment of the Rab7 GEF, facilitating the maturation process.[4] In the absence of USP8, this transition is impaired, leading to an accumulation of enlarged early endosomes and defective lysosomes.[4]





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**Caption:** USP8's role in receptor trafficking at the sorting endosome.



#### **Regulation of Key Signaling Pathways**

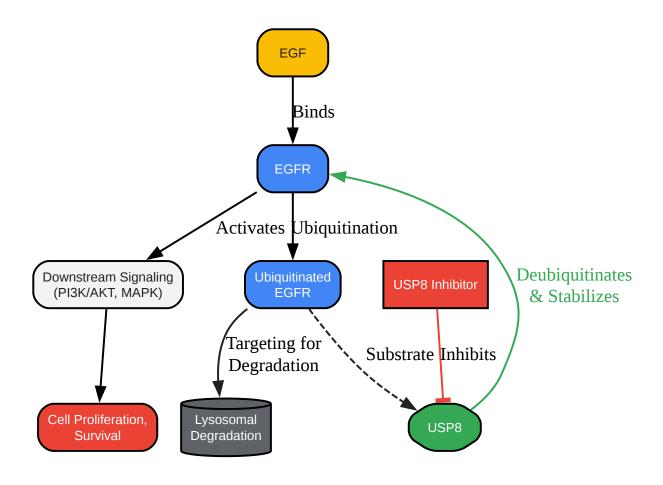
By controlling the stability and surface expression of transmembrane receptors, USP8 is a pivotal regulator of multiple signaling cascades essential for cellular homeostasis and implicated in numerous diseases.

#### **Epidermal Growth Factor Receptor (EGFR) Signaling**

USP8 is a well-established positive regulator of the EGFR pathway.[3] It directly deubiquitinates and stabilizes EGFR, preventing its lysosomal degradation following ligand-induced endocytosis.[3][10] This action promotes EGFR recycling to the plasma membrane, thereby sustaining downstream signaling through pathways like PI3K/AKT and MAPK.[7][12]

In several cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, overexpression or mutation of USP8 leads to hyperactivation of EGFR signaling, promoting tumor growth, proliferation, and survival.[3][7] Consequently, USP8 inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs), including EGFR, ERBB2, ERBB3, and MET, making it a strategy to overcome resistance to EGFR inhibitors like gefitinib.[13] Somatic mutations in USP8 that enhance its catalytic activity are a primary cause of Cushing's disease, driven by the stabilization of EGFR in pituitary corticotrophs, which boosts ACTH production.[1][12][14]





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Caption: Regulation of EGFR signaling by USP8.

#### **TGF-**β Signaling

USP8 also plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. It directly deubiquitinates and stabilizes the type II TGF-β receptor (TβRII).[15][16] This stabilization increases TβRII expression on the plasma membrane and in tumor-derived extracellular vesicles (TEVs).[15][16] Enhanced TGF-β signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in cancer cells.[15][17] Furthermore, TβRII-positive TEVs secreted by cancer cells can induce exhaustion in CD8+ T cells, contributing to an immunosuppressive tumor microenvironment and resistance to chemo- and immunotherapies.[15][17] Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.[15][17]

#### Wnt/β-catenin Signaling



In the context of skeletal development, USP8 is essential for Wnt/β-catenin signaling.[18] It achieves this by deubiquitinating and stabilizing the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation.[18] The stabilization of FZD5 is critical for the differentiation of osteoprogenitors into mature osteoblasts and for overall skeletal mineralization.[18] Deletion of USP8 in osteoprogenitors severely impairs bone formation.[18]

#### NF-κB and Nrf2 Signaling

USP8 acts as a gatekeeper to prevent aberrant signaling from endosomes.[8] Depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains on early endosomes.[8] These ubiquitin chains can be "misread" by ubiquitin-binding proteins like TAB2/3 and p62, which are normally involved in other pathways.[8] This misinterpretation leads to the unwarranted activation of the TAK1–NF-kB (immune response) and Keap1–Nrf2 (stress response) pathways, demonstrating USP8's role in maintaining signaling fidelity.[8]

## **Roles in Physiology and Pathophysiology**

The pleiotropic functions of USP8 position it at the crossroads of health and disease.

#### Cancer

As described above, USP8 is frequently implicated in oncology. Its upregulation or mutation can drive cancer progression by stabilizing oncogenic receptors.[7]

- Lung, Gastric, and Breast Cancer: USP8 overexpression promotes cell growth and is
  associated with poor prognosis.[7] It enhances cancer cell proliferation and metastasis via
  the PI3K/AKT pathway.[7] In breast cancer, USP8 stabilizes the estrogen receptor alpha
  (ERα), and its inhibition can facilitate ERα degradation, offering a potential treatment for ERpositive or drug-resistant tumors.[19][20]
- Drug Resistance: USP8 inhibition can help overcome resistance to targeted therapies. For example, it can re-sensitize gefitinib-resistant NSCLC cells by promoting the degradation of multiple RTKs simultaneously.[13]

#### **Neurodegenerative Diseases**

USP8 is involved in the regulation of autophagy and protein clearance, processes that are critical for neuronal health and are often dysregulated in neurodegenerative disorders.[3]



- Parkinson's Disease (PD): USP8 interacts with and deubiquitinates α-synuclein, the primary component of Lewy bodies.[21][22] Specifically, it removes K63-linked ubiquitin chains, which normally target proteins for lysosomal degradation.[21][22] This action prolongs the half-life of α-synuclein, leading to its accumulation and enhanced toxicity in dopaminergic neurons.[21][23] A specific polymorphic allele, USP8D442G, has been found to be enriched in PD patients and enhances the interaction between USP8 and α-synuclein.[23]
- Alzheimer's Disease: While less direct, USP8's role in regulating autophagy suggests it may influence the clearance of other misfolded proteins like amyloid-beta and tau.[3]

#### **T-Cell Development and Homeostasis**

USP8 is essential for the development and function of T cells. T-cell-specific ablation of USP8 in mice leads to disturbed T-cell development and results in fatal autoimmune inflammatory bowel disease, highlighting its non-redundant role in immune regulation.[1][2]

#### **Other Roles**

- Skeletogenesis: As mentioned, USP8 is critical for bone formation through its regulation of Wnt signaling.[18]
- Acrosome Biogenesis: In male germ cells, USP8 interacts with the ESCRT-0 complex and is involved in the formation of the acrosome, an organelle essential for fertilization.
- Autophagy: USP8 can act as a negative regulator of basal autophagy by deubiquitinating the autophagy receptor SQSTM1/p62, thereby inhibiting its autophagic degradation.[24]

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to USP8 activity and inhibition from cited literature.

Table 1: Inhibitor Potency Against USP8 and Other DUBs



Inhibitor	Target DUB(s)	IC50 (μM)	Cell/Assay Type	Reference
HY50536	USP8	0.28	In vitro assay	[25]
HY50737A	USP8	0.24	In vitro assay	[25]
Curcusone D	USP5, 7, 8, 13, 14, 15, 22	Not specified	In vitro assay	[25]
Vialinin A	USP5, USP4	5.9 (USP5), 1.5 (USP4)	In vitro assay	[25]

| LLK203 | USP2 / USP8 | 9-fold > ML364 (USP8) | In vitro assay |[26] |

Table 2: Binding Affinities and Protein Interactions

Interacting Proteins	Dissociation Constant (KD)	Method	Reference
USP8 - DC-U4106 (inhibitor)	4.7 μΜ	Not specified	[19][20]
USP8 (mutant) - Gads	~2-fold increase vs WT	Densitometry of Co-IP	[27]

| 14-3-3 $\zeta$  - USP8 (pSer718 peptide) | 1.1  $\mu$ M | Isothermal Titration Calorimetry |[28] |

Table 3: Effects of USP8 Modulation on Protein Levels



Condition	Target Protein	Fold Change <i>l</i> Effect	Cell Line	Reference
USP8 knockdown (siRNA)	Endogenous CXCR4	~2-fold increase	HeLa	[29]
USP8 knockdown (siRNA)	Endogenous EGFR	Drastic destabilization	HeLa	[29]
USP8 knockdown	Phosphorylated EGFR, ERBB2, ERBB3, MET	Markedly reduced	H1975, H1650	[13]

| Overexpression of USP8 | Endogenous SQSTM1 | Increased levels | HEK293T |[24] |

# **Appendix: Key Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for common assays used to study USP8 function.

#### siRNA-Mediated Knockdown of USP8

This protocol is used to transiently reduce USP8 expression to study the functional consequences.

- Objective: To deplete endogenous USP8 protein in cultured cells.
- Methodology:
  - Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates or 10-cm dishes to reach
     30-50% confluency at the time of transfection.
  - Transfection Reagent Preparation: Dilute a specific amount of siRNA targeting USP8 (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

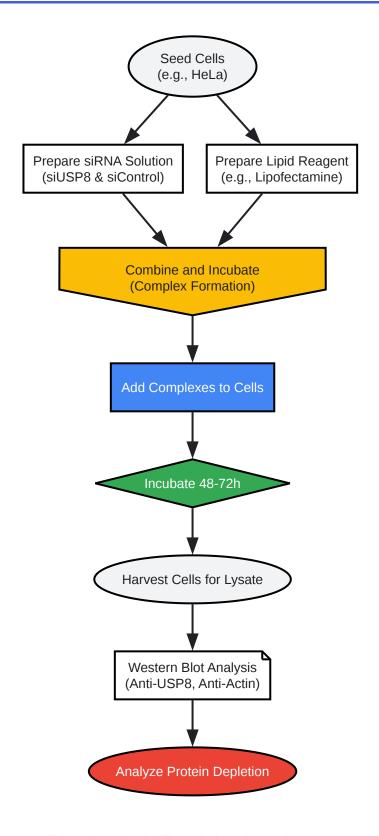






- Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
- Transfection: Add the siRNA-lipid complexes dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- Validation: Harvest cells and perform Western blot analysis using an anti-USP8 antibody to confirm the efficiency of protein depletion. An anti-Actin or anti-Tubulin antibody should be used as a loading control. A non-targeting control siRNA (siControl) must be used in parallel.[13][29]





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**Caption:** Experimental workflow for siRNA-mediated knockdown of USP8.

# In Vitro Deubiquitination (DUB) Assay



This assay directly measures the catalytic activity of USP8 on a ubiquitinated substrate.

- Objective: To determine if USP8 can directly remove ubiquitin chains from a specific substrate protein in a cell-free system.
- Methodology:
  - Substrate Preparation: Prepare a ubiquitinated substrate. This can be achieved by purifying the ubiquitinated protein from cells overexpressing the substrate and a taggedubiquitin (e.g., HA-Ub or His-Ub), or through an in vitro ubiquitination reaction using recombinant E1, E2, E3 ligase, substrate, and ubiquitin.[24]
  - Enzyme Preparation: Purify recombinant USP8 (wild-type) and a catalytically inactive mutant (e.g., C786A) as a negative control.[24]
  - Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT), combine the ubiquitinated substrate with either wild-type USP8, inactive USP8, or a buffer control.
  - Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
  - Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
  - Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin
    antibody to visualize the decrease in polyubiquitin chains and an antibody against the
    substrate protein. A reduction in the high-molecular-weight ubiquitin smear over time in the
    presence of wild-type USP8, but not the inactive mutant, indicates direct deubiquitination.

## **Co-Immunoprecipitation (Co-IP)**

This protocol is used to determine if USP8 physically interacts with a putative substrate or binding partner within a cellular context.

• Objective: To demonstrate a protein-protein interaction between USP8 and a target protein.



#### · Methodology:

- Cell Lysis: Lyse cells expressing the proteins of interest (either endogenously or via overexpression) in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
- Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add a primary antibody specific to one of the proteins (e.g., anti-USP8) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the putative interacting partner (the "co-IP'd" protein).[18][30]
   The presence of the partner protein in the USP8 immunoprecipitate (but not in the control IgG) indicates an interaction.

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#### Foundational & Exploratory





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